

# In-Depth Technical Guide: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

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## Compound of Interest

Compound Name: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B1315989

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine**. Due to the limited availability of in-depth research specifically on this compound, this guide consolidates information from publicly available data and draws upon studies of structurally similar pyrazole derivatives to present a representative technical profile.

## Chemical Identification and Properties

CAS Number: While a specific CAS number for **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is not readily available in public databases, it is listed under the MDL number MFCD06738295 by commercial suppliers.

| Property          | Data   |
|-------------------|--|
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> F <sub>3</sub> N <sub>3</sub> |
| Molecular Weight  | 227.19 g/mol   |
| IUPAC Name        | 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine             |
| InChI Key         | HZZRLYJWBJHZHU-UHFFFAOYSA-N                                  |
| SMILES            | <chem>Nc1cc(n[nH]1)-c2ccc(cc2)C(F)(F)F</chem>                |
| Physical Form     | Solid  |

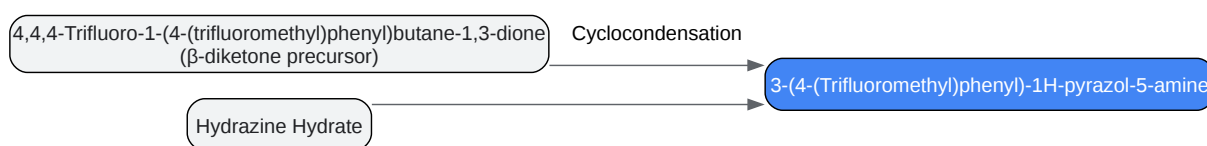
## Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is not extensively documented. However, the synthesis of structurally related aminopyrazoles typically involves the cyclocondensation of a  $\beta$ -ketonitrile with hydrazine or a substituted hydrazine. The general synthetic approach is outlined below.

## Representative Experimental Protocol

The synthesis of related compounds, such as 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, provides a viable synthetic strategy.[1] This process involves the reaction of an appropriately substituted acetonitrile with an ester, followed by cyclization with a hydrazine.

Reaction Scheme:



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General synthesis of 3-aryl-1H-pyrazol-5-amines.

#### Materials:

- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or a similar  $\beta$ -ketoester precursor)
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- An appropriate solvent (e.g., ethanol)
- A base (e.g., triethylamine)

#### Procedure:

- A solution of the  $\beta$ -ketoester and 4-(trifluoromethyl)phenylhydrazine hydrochloride in ethanol is prepared.
- A base, such as triethylamine, is added to the mixture to neutralize the hydrochloride salt and facilitate the reaction.
- The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.
- Upon cooling, the product may precipitate and can be collected by filtration.
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

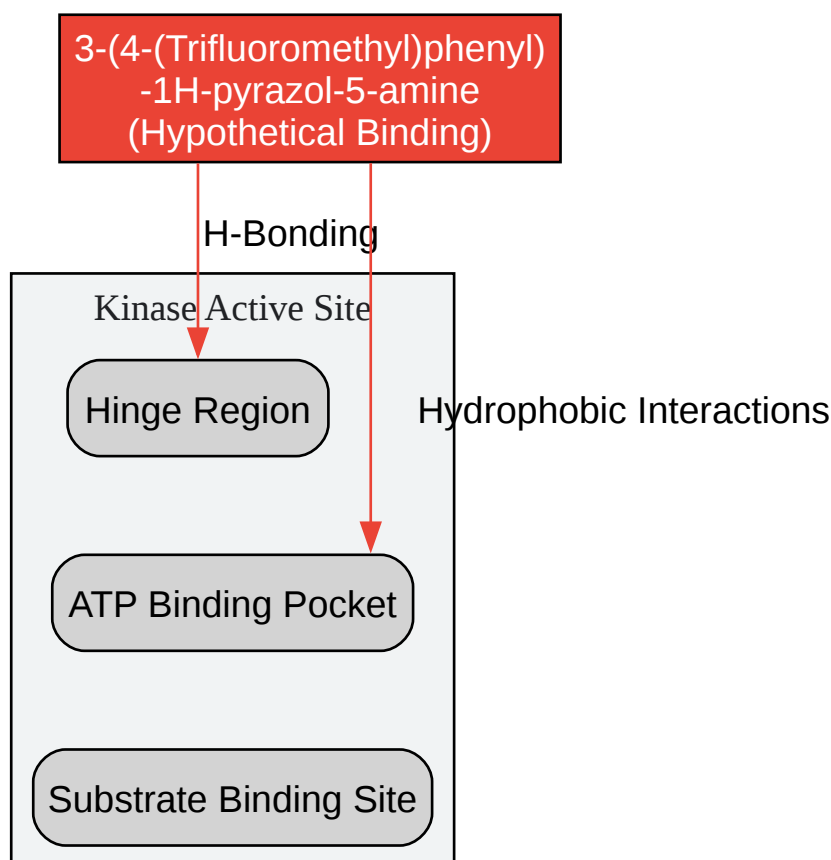
## Potential Biological Activity and Applications

While specific biological data for **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is scarce, the pyrazole scaffold is a well-established pharmacophore in drug discovery. The presence of a trifluoromethylphenyl group is often associated with enhanced metabolic stability and binding affinity. Derivatives of 5-aminopyrazole have shown a wide range of biological activities.

## Kinase Inhibition

Many pyrazole derivatives are potent kinase inhibitors.<sup>[2]</sup> They often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. The 5-amino group can form crucial hydrogen bonds with the kinase backbone. Given its structure, **3-(4-**

**(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is a candidate for screening against various kinase targets, particularly those implicated in cancer and inflammatory diseases. For instance, related 3-amino-1H-pyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 16 (CDK16).[2]



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Hypothetical binding mode in a kinase active site.

## Anticancer and Anti-inflammatory Properties

Numerous studies have reported the anticancer and anti-inflammatory activities of pyrazole derivatives.[3][4][5] For example, certain 3-aryl-4-alkylpyrazol-5-amines have demonstrated anti-proliferation activities against osteosarcoma and lung cancer cell lines.[5] The anti-inflammatory effects are often attributed to the inhibition of enzymes like COX and LOX.

## Data on Structurally Related Compounds

The following table summarizes biological activity data for pyrazole derivatives that are structurally related to the topic compound.

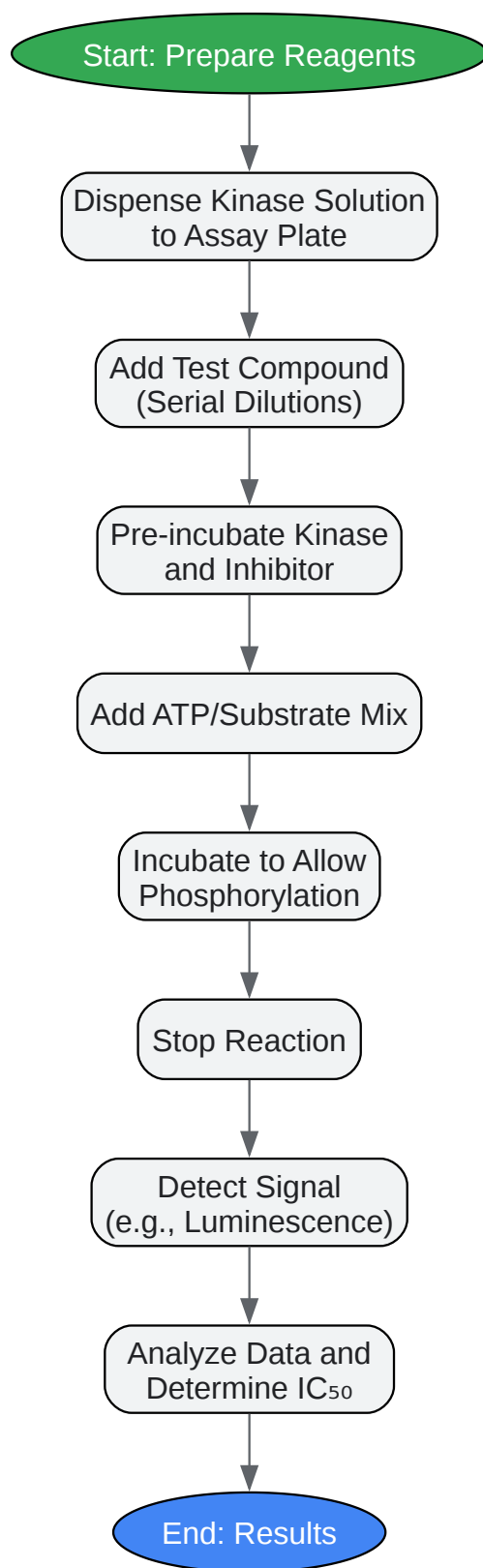
| Compound/Derivative Class            | Target/Activity             | Reported IC <sub>50</sub> /EC <sub>50</sub> |
|--------------------------------------|-----------------------------|---|
| 3-Amino-1H-pyrazole-based inhibitors | CDK16                       | EC <sub>50</sub> = 33 nM[2]                 |
| 3-Aryl-4-alkylpyrazol-5-amines       | U-2 OS (osteosarcoma) cells | IC <sub>50</sub> = 0.9 μM[5]                |
| 3-Aryl-4-alkylpyrazol-5-amines       | A549 (lung cancer) cells    | IC <sub>50</sub> = 1.2 μM[5]                |

## Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine**.

### In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.



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Workflow for an in vitro kinase inhibition assay.

## Cell Proliferation (MTT) Assay

This protocol is a standard colorimetric assay for assessing cell viability.

- **Cell Culture:** Maintain and culture the desired cancer cell lines under standard conditions.
- **Seeding:** Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- **Treatment:** Treat the cells with serial dilutions of **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** for 48-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value.

## Conclusion

**3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is a chemical entity with significant potential for drug discovery, particularly in the areas of oncology and inflammation, based on the well-documented activities of the pyrazole scaffold. While specific, in-depth studies on this particular molecule are limited, the available information on related compounds provides a strong rationale for its further investigation. The synthetic routes are generally well-established for this class of compounds, and a variety of standard biological assays can be employed to elucidate its pharmacological profile. Future research should focus on detailed synthesis and purification, comprehensive screening against a panel of kinases and cancer cell lines, and subsequent mechanism of action studies to fully characterize the therapeutic potential of this compound.

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